molecular formula C13H18N2O4 B1290603 2-Amino-4,5-bis(2-methoxyethoxy)benzonitrile CAS No. 950596-58-4

2-Amino-4,5-bis(2-methoxyethoxy)benzonitrile

Cat. No.: B1290603
CAS No.: 950596-58-4
M. Wt: 266.29 g/mol
InChI Key: XCXKYIJVCWFCLF-UHFFFAOYSA-N
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Description

2-Amino-4,5-bis(2-methoxyethoxy)benzonitrile is an impurity of Erlotinib , a drug targeted at the epidermal growth factor receptor (EGFR) used in the treatment of non-small cell lung cancer . It has a molecular formula of C13H18N2O4 and a molecular weight of 266.3 .


Synthesis Analysis

The synthesis of this compound involves a catalytic hydrogenation reaction . The nitration product is dissolved in anhydrous methanol, and a Pd/C catalyst is added. The mixture is stirred to form a material, and H2 is used as another material. The molar ratio of the nitro compound to H2 is 1:3.5. The reaction temperature is 90 °C, and the reaction pressure is 1.5 MPa .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring with two methoxyethoxy groups and one amino group attached to it .


Physical and Chemical Properties Analysis

This compound is a solid substance with a pale beige to beige color . It has a predicted boiling point of 445.5±45.0 °C and a predicted density of 1.17±0.1 g/cm3 . It is slightly soluble in chloroform and methanol .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthetic Applications : 2-Amino-4,5-bis(2-methoxyethoxy)benzonitrile is utilized in chemical synthesis. For instance, it's employed in the preparation of Erlotinib hydrochloride, a non-peptide CCR5 antagonist, through a new scalable synthetic route. This route involves the cyclization of this compound and subsequent steps like the Buchwald-Hartwig cross-coupling reaction (Ikemoto et al., 2000).

  • Chemical Transformation : It plays a role in the controlled conversion of phenylacetic acids to phenylacetonitriles or benzonitriles using bis(2-methoxyethyl)aminosulfur trifluoride, demonstrating its importance in specific organic transformations (Kangani et al., 2008).

Biochemistry and Molecular Biology

  • Peptide Synthesis : This compound is significant in the synthesis of peptide amides, as shown in the development of safety-catch anchoring linkages for synthesis using benzhydrylamine derivatives. This has implications for the production of various peptides, including hormones (Patek & Lebl, 1991).

  • Metabolic Studies : It's involved in metabolic studies like the investigation of the metabolic profile of N-Benzylphenethylamines (NBOMes). This is crucial for understanding the biotransformation and pharmacokinetics of related substances (Šuláková et al., 2021).

Material Science

  • Polymer Synthesis : It's used in the synthesis of novel soluble aromatic polyesters with pendant cyano groups, indicating its utility in advanced material science and engineering (Yu et al., 2009).

Mechanism of Action

Target of Action

The primary target of 2-Amino-4,5-bis(2-methoxyethoxy)benzonitrile is the Epidermal Growth Factor Receptor (EGFR) . EGFR is a transmembrane protein that is activated by binding of its specific ligands, including epidermal growth factor and transforming growth factor α (TGFα) among others. EGFR is a member of the ErbB family of receptors, a subfamily of four closely related receptor tyrosine kinases: EGFR (ErbB-1), HER2/c-neu (ErbB-2), Her 3 (ErbB-3) and Her 4 (ErbB-4). Mutations affecting EGFR expression or activity could result in cancer.

Mode of Action

This compound acts as a small tyrosine kinase inhibitor . It binds to the adenosine triphosphate (ATP) binding site of the enzyme, thus inhibiting the activation of EGFR. This inhibition prevents the autophosphorylation of the receptor, reduces tyrosine kinase activity, and halts the signal transduction pathways which are implicated in the proliferation and survival of cancer cells .

Biochemical Pathways

The compound’s action on EGFR leads to the inhibition of the downstream MAPK, Akt, and JNK pathways . These pathways are involved in cell proliferation and survival. Therefore, the compound’s action leads to reduced proliferation and increased apoptosis (programmed cell death) of cancer cells .

Pharmacokinetics

It is known that the compound has ahigh GI absorption . The compound’s lipophilicity, as indicated by its Log Po/w value of 2.27 , suggests that it may have good permeability and thus potentially good bioavailability.

Result of Action

The result of the compound’s action is a substantial effect on tumor growth inhibition and animal survival . By inhibiting EGFR, the compound prevents the proliferation of cancer cells and induces their apoptosis, thereby inhibiting tumor growth .

Safety and Hazards

The safety precautions for handling 2-Amino-4,5-bis(2-methoxyethoxy)benzonitrile include avoiding breathing dust or vapor and avoiding contact with eyes, skin, or clothing . It should be stored in a cool, dry, well-ventilated place, preferably in a dark place under an inert atmosphere .

Future Directions

The future applications of 2-Amino-4,5-bis(2-methoxyethoxy)benzonitrile could be in the development of novel drugs and therapeutic agents . Its exceptional reactivity also makes it a potential key ingredient in the development of effective and environmentally friendly agrochemical formulations .

Biochemical Analysis

Biochemical Properties

2-Amino-4,5-bis(2-methoxyethoxy)benzonitrile plays a significant role in biochemical reactions, particularly as an impurity in Erlotinib . It interacts with the epidermal growth factor receptor (EGFR), a protein that is crucial in the regulation of cell growth and survival . The compound acts as a small tyrosine kinase inhibitor, which can inhibit the phosphorylation of tyrosine residues on EGFR, thereby blocking downstream signaling pathways that promote cell proliferation . This interaction is essential in understanding its role in cancer treatment and its potential effects on tumor growth inhibition.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by inhibiting EGFR signaling pathways, which are critical for cell proliferation, differentiation, and survival . This inhibition can lead to reduced cell growth and increased apoptosis in cancer cells . Additionally, the compound can affect gene expression by altering the transcription of genes involved in cell cycle regulation and apoptosis . These cellular effects highlight its potential as a therapeutic agent in cancer treatment.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with EGFR . By inhibiting the tyrosine kinase activity of EGFR, it prevents the phosphorylation of tyrosine residues, which is a critical step in the activation of downstream signaling pathways . This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells . The compound’s ability to modulate gene expression further enhances its therapeutic potential.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function . Studies have shown that it remains stable under specific storage conditions, such as keeping it in a dark place at room temperature . Its degradation over time can affect its efficacy and potency in biochemical assays . Long-term studies in vitro and in vivo are necessary to fully understand its temporal effects on cellular processes.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it can effectively inhibit EGFR signaling and reduce tumor growth without causing significant toxicity . At higher doses, the compound may exhibit toxic or adverse effects, such as hepatotoxicity and nephrotoxicity . These dosage-dependent effects are critical for determining the therapeutic window and safety profile of the compound in preclinical studies.

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to its role as an impurity in Erlotinib . It interacts with enzymes such as cytochrome P450, which are responsible for its metabolism and clearance from the body . The compound’s effects on metabolic flux and metabolite levels are essential for understanding its pharmacokinetics and potential drug-drug interactions.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins . The compound can be transported across cell membranes via specific transporters, which affect its localization and accumulation in target tissues . Understanding these transport mechanisms is crucial for optimizing its therapeutic efficacy and minimizing off-target effects.

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . Its localization within the cell can influence its interactions with biomolecules and its overall therapeutic potential .

Properties

IUPAC Name

2-amino-4,5-bis(2-methoxyethoxy)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O4/c1-16-3-5-18-12-7-10(9-14)11(15)8-13(12)19-6-4-17-2/h7-8H,3-6,15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCXKYIJVCWFCLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=C(C=C(C(=C1)C#N)N)OCCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70635828
Record name 2-Amino-4,5-bis(2-methoxyethoxy)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70635828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

950596-58-4
Record name 2-Amino-4,5-bis(2-methoxyethoxy)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70635828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of 2-Amino-4,5-bis(2-methoxyethoxy)benzonitrile in the synthesis of Erlotinib hydrochloride?

A1: this compound serves as a crucial starting material in a novel synthetic route for Erlotinib hydrochloride []. This method utilizes a one-pot reaction involving this compound, a dimethoxymethylene-based compound, and m-aminophenyl acetylene. This approach offers several advantages, including stable and mild reaction conditions, scalability for larger production, simplified purification processes, and reduced waste generation compared to traditional methods [].

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